molecular formula C21H16BrN3OS B11122029 N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11122029
M. Wt: 438.3 g/mol
InChI Key: HSSCEYZMTOHDBX-LICLKQGHSA-N
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Description

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a bromophenyl group, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, thereby exhibiting antiproliferative activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.3 g/mol

IUPAC Name

N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H16BrN3OS/c1-13-6-8-16(9-7-13)19-21(24-14(2)26)27-20(25-19)17(12-23)10-15-4-3-5-18(22)11-15/h3-11H,1-2H3,(H,24,26)/b17-10+

InChI Key

HSSCEYZMTOHDBX-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)NC(=O)C

Origin of Product

United States

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